molecular formula C11H22N4OS B13353903 N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide

N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide

Cat. No.: B13353903
M. Wt: 258.39 g/mol
InChI Key: XAVXTFMOPMVHMC-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is a substituted acetimidamide derivative characterized by a hydroxyamidine core (-NH-C(=N-OH)-) linked to a 4-thiomorpholinopiperidinyl moiety. This compound belongs to a class of molecules where the acetimidamide scaffold is functionalized with heterocyclic or aromatic substituents, often targeting biological pathways such as ion channels (e.g., TRPA1/TRPV1) or microbial enzymes .

Properties

Molecular Formula

C11H22N4OS

Molecular Weight

258.39 g/mol

IUPAC Name

N'-hydroxy-2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13)

InChI Key

XAVXTFMOPMVHMC-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1N2CCSCC2)C/C(=N/O)/N

Canonical SMILES

C1CN(CCC1N2CCSCC2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide typically involves a multi-step process. One common method includes the reaction of a secondary amide with hydroxylamine to form an amidoxime intermediate. This intermediate is then subjected to a dehydrative condensation reaction using reagents such as triphenylphosphine and iodine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Profiles

The table below compares substituents, molecular weights, and reported activities of N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide and its analogs:

Compound Name Substituent Molecular Weight Key Activity/Application Reference
This compound 4-Thiomorpholinopiperidinyl ~285.4* Hypothesized TRP channel modulation
(Z)-N'-Hydroxy-2-(pyridin-2-yl)acetimidamide Pyridin-2-yl 165.2 TRPA1/TRPV1 antagonism
N'-Hydroxy-2-(5-nitro-2H-tetrazol-2-yl)acetimidamide (NTAA) 5-Nitro-tetrazolyl 199.1 Energetic material precursor
N'-Hydroxy-2-(methylthio)acetimidamide Methylthio 135.2 Antimalarial (repositioned drug)
N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(acetimidamide) Oxadiazole-linked bis-acetimidamide 314.3 Antimicrobial
(Z)-N'-Hydroxy-2-(p-tolyl)acetimidamide p-Tolyl 164.2 Structural studies

*Estimated based on molecular formula.

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: Pyridinyl (e.g., compound in ) and tetrazolyl (e.g., NTAA ) substituents are associated with ion channel antagonism and energetic properties, respectively. The thiomorpholinopiperidinyl group may improve blood-brain barrier penetration due to increased lipophilicity compared to pyridinyl analogs.
  • Antimicrobial Activity : Bis-acetimidamide derivatives linked to oxadiazole (e.g., ) show potent antimicrobial effects, suggesting that dimerization or heterocyclic linkers enhance this activity.
  • Repurposing Potential: The methylthio derivative () demonstrates antimalarial activity, highlighting the scaffold’s versatility in drug repositioning.

Physicochemical Data :

  • NMR Profiles : Methylthio derivatives () exhibit distinct 1H NMR peaks (e.g., δ 2.13 ppm for -SCH3), while pyridinyl analogs show aromatic protons at δ 7.2–8.9 ppm .
  • Melting Points : Higher melting points (e.g., 173°C for pyridin-3-yl derivative ) correlate with aromaticity and crystallinity, whereas aliphatic substituents (e.g., methylthio) result in lower melting points (e.g., 114–115°C ).

Biological Activity

N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4OSC_{11}H_{18}N_{4}OS. It features a thiomorpholine ring and an acetimidamide functional group, which may contribute to its biological properties.

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways, which may be beneficial in treating certain diseases.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in neurotransmission and cardiovascular regulation.

Therapeutic Implications

The compound's biological activity suggests potential applications in:

  • Cardiovascular Health : Similar compounds have demonstrated cardioprotective effects by inhibiting angiotensin-converting enzyme (ACE) and reducing oxidative stress, which may be relevant for this compound.
  • Neurological Disorders : The piperidine structure is often associated with neuroactive properties, indicating potential for use in treating neurological conditions.

Toxicity and Safety Profile

Toxicological assessments indicate that compounds similar to this compound may pose risks if ingested or in contact with skin. Studies report acute toxicity levels, necessitating careful handling in laboratory settings .

Case Studies and Experimental Data

  • In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of specific enzymes linked to metabolic disorders. For example, studies involving cell lines have shown reduced activity of protein disulphide isomerase (PDI), hinting at its antithrombotic potential .
  • Animal Models : In vivo experiments using Wistar rats have indicated that the compound can mitigate heart remodeling processes through oxidative stress reduction and improved cardiac function markers .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of ActionToxicity Level
This compoundAntithrombotic, CardioprotectiveEnzyme inhibition, Receptor bindingModerate
AcenocoumarolAnticoagulantVitamin K antagonismHigh
Hyd.Cou (related coumarin derivative)CardioprotectiveACE inhibitionLow

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